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Compound of Interest

Compound Name:
(R)-1-Boc-2-Hydroxymethyl-

piperazine

Cat. No.: B152142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-
Boc-2-hydroxymethyl-piperazine, a key chiral building block in pharmaceutical synthesis.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

information is critical for the unambiguous identification, characterization, and quality control of

this important synthetic intermediate.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-1-Boc-2-hydroxymethyl-
piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (R)-1-Boc-2-hydroxymethyl-piperazine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.40 s 9H

Boc (tert-

butyloxycarbonyl)

group

2.58 m 1H Piperazine ring proton

2.82 m 3H
Piperazine ring

protons

2.92 bs 1H Piperazine ring proton

2.98 d 1H Piperazine ring proton

3.43 m 1H Piperazine ring proton

3.65 m 2H -CH₂OH protons

3.80 m 1H Piperazine ring proton

Solvent: DMSO-d₆[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-1-Boc-2-hydroxymethyl-piperazine

Chemical Shift (δ) ppm Assignment

~154-155 Carbonyl (C=O) of Boc group

~79-80 Quaternary carbon of Boc group

~60-65 -CH₂OH carbon

~55-60 Piperazine ring carbons adjacent to nitrogen

~45-50 Piperazine ring carbons

~28-29 Methyl carbons of Boc group

Note: These are predicted chemical shift ranges

based on data from structurally similar Boc-

protected piperazine derivatives.[2]
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (R)-1-Boc-2-hydroxymethyl-piperazine

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch (hydroxyl group)

~2970 Strong C-H stretch (aliphatic)

~2870 Strong C-H stretch (aliphatic)

~1690 Strong C=O stretch (Boc carbonyl)

~1450 Medium C-H bend (aliphatic)

~1365 Medium C-H bend (Boc group)

~1250 Strong C-O stretch

~1170 Strong C-N stretch

Note: These are predicted

absorption ranges based on

data from structurally similar

Boc-protected piperazine

derivatives.[2]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (R)-1-Boc-2-hydroxymethyl-piperazine

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Assignment

ESI+ 217 [M+H]⁺

Source: ChemicalBook[1]

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data presented.

Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of (R)-1-Boc-2-hydroxymethyl-piperazine is

dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or

CDCl₃, in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include

a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a

spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is

typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a suitable

volatile solvent, such as methanol or acetonitrile. A small amount of an acid, like formic acid,
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may be added to promote protonation for positive ion mode analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is

typically used.

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated

molecule [M+H]⁺. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthetic compound like (R)-1-Boc-2-hydroxymethyl-piperazine.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (R)-1-Boc-2-hydroxymethyl-
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[https://www.benchchem.com/product/b152142#spectroscopic-data-for-r-1-boc-2-
hydroxymethyl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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